(3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile
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Overview
Description
(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and an amino group attached to a butadienyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine source to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of cyanide-containing reagents, which are highly toxic .
Chemical Reactions Analysis
Types of Reactions
(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents like ethanol and DMF. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(3Z)-2-Amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (3Z)-2-amino-1,3-dicyano-4-(4-methylphenyl)-1,3-butadienyl cyanide involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can form strong interactions with active sites, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzyl cyanide: Similar in structure but lacks the amino and additional cyano groups.
Malononitrile derivatives: Share the cyano groups but differ in the rest of the molecular structure.
Aminobutadienes: Contain the butadienyl backbone and amino group but may have different substituents.
Uniqueness
The presence of multiple cyano groups and an amino group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C14H10N4 |
---|---|
Molecular Weight |
234.26 g/mol |
IUPAC Name |
(3Z)-2-amino-4-(4-methylphenyl)buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C14H10N4/c1-10-2-4-11(5-3-10)6-12(7-15)14(18)13(8-16)9-17/h2-6H,18H2,1H3/b12-6+ |
InChI Key |
OUULQITUQQNXSI-WUXMJOGZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=C(C#N)C#N)N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=C(C#N)C#N)N |
Origin of Product |
United States |
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